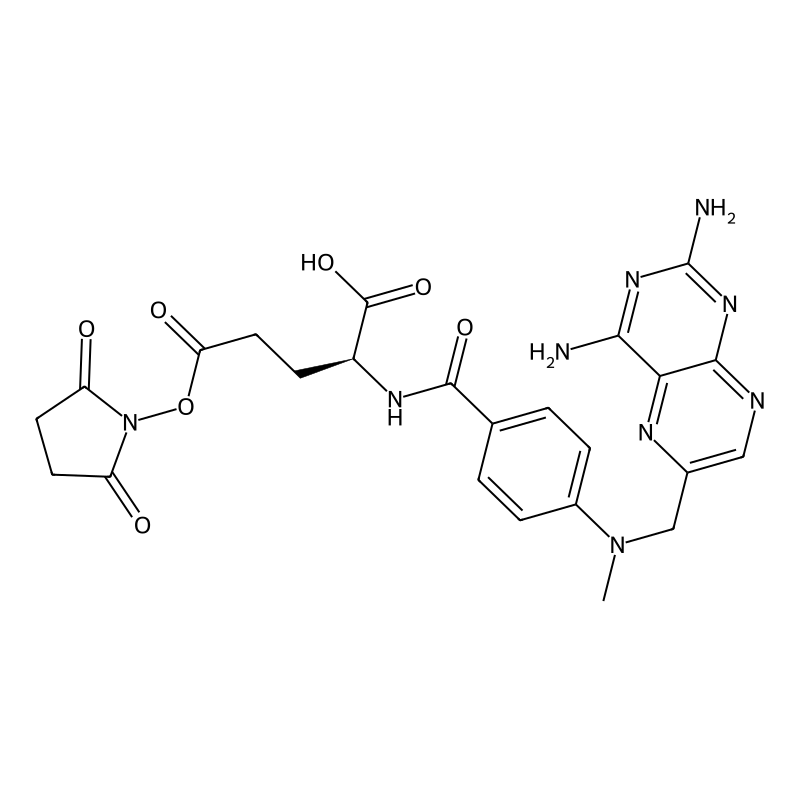Aminopterin N-hydroxysuccinimide ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Aminopterin N-hydroxysuccinimide ester is a chemical compound with the formula CHNO and a CAS number of 98457-88-6. It is derived from aminopterin, an antineoplastic agent known for its immunosuppressive properties, often utilized in chemotherapy and as a therapeutic agent in various medical conditions. The compound features a N-hydroxysuccinimide ester group, which enhances its reactivity with primary amines, making it useful for conjugation reactions in biochemical applications .
Aminopterin N-hydroxysuccinimide ester exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced folate levels and ultimately results in cytotoxicity against rapidly dividing cells, making it effective in cancer treatment . Additionally, its immunosuppressive properties render it useful in managing autoimmune diseases and preventing transplant rejection .
The synthesis of aminopterin N-hydroxysuccinimide ester typically involves the activation of aminopterin with N-hydroxysuccinimide in the presence of a coupling agent such as carbodiimide. The general procedure can be outlined as follows:
- Activation: Dissolve aminopterin in a suitable solvent (e.g., dimethylformamide).
- Coupling Agent Addition: Add a carbodiimide (e.g., EDC or DCC) to activate the carboxyl group.
- N-Hydroxysuccinimide Addition: Introduce N-hydroxysuccinimide to form the NHS ester.
- Purification: Purify the product through chromatography techniques to isolate aminopterin N-hydroxysuccinimide ester.
This method ensures high yields and purity, making it suitable for laboratory and industrial applications .
Aminopterin N-hydroxysuccinimide ester has several applications in both research and clinical settings:
- Bioconjugation: It is widely used for labeling proteins and peptides due to its ability to form stable conjugates with primary amines.
- Drug Development: As an antineoplastic agent, it is explored for use in cancer therapies and as part of combination treatments.
- Immunosuppressive Therapy: It is used in protocols for organ transplantation and autoimmune disease management .
Studies on aminopterin N-hydroxysuccinimide ester have focused on its interactions with various biological molecules. For instance, its ability to inhibit dihydrofolate reductase has been extensively documented, demonstrating its potential efficacy against cancer cells. Additionally, interaction studies reveal that it can affect cellular pathways related to immune response modulation, further supporting its use as an immunosuppressant .
Several compounds share structural or functional similarities with aminopterin N-hydroxysuccinimide ester. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methotrexate | Antifolate | Similar mechanism of action; used extensively in cancer therapy. |
| Pemetrexed | Antifolate | More selective for tumor cells; used for non-small cell lung cancer treatment. |
| Trimethoprim | Antibacterial | Inhibits bacterial dihydrofolate reductase; structurally related but primarily used in infections. |
| Sulfamethoxazole | Antibacterial | Combines with trimethoprim for synergistic effects; inhibits folate synthesis in bacteria. |
Aminopterin N-hydroxysuccinimide ester is unique due to its specific reactivity profile as an NHS ester combined with potent antineoplastic activity, distinguishing it from other antifolates that may not possess similar reactivity or therapeutic applications .
Purity
XLogP3
Appearance
Storage
Other CAS
Wikipedia
Dates
2: Yang CH, Sirotnak FM, Mines LS. Further studies on a novel class of genetic variants of the L1210 cell with increased folate analogue transport inward. Transport properties of a new variant, evidence for increased levels of a specific transport protein, and its partial characterization following affinity labeling. J Biol Chem. 1988 Jul 15;263(20):9703-9. PubMed PMID: 2838477.








